molecular formula C6H6ClN3O2 B6360141 3-Chloro-4-nitro-1,2-benzenediamine CAS No. 143334-90-1

3-Chloro-4-nitro-1,2-benzenediamine

Cat. No.: B6360141
CAS No.: 143334-90-1
M. Wt: 187.58 g/mol
InChI Key: HTCAKBVBBFHHIH-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-1,2-benzenediamine is a substituted aromatic diamine featuring a chlorine atom at position 3, a nitro group at position 4, and amine groups at positions 1 and 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-chloro-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCAKBVBBFHHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-1,2-benzenediamine typically involves the nitration of 3-chloro-1,2-benzenediamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions . The reaction is as follows:

3-Chloro-1,2-benzenediamine+HNO3+H2SO4This compound+H2O\text{3-Chloro-1,2-benzenediamine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 3-Chloro-1,2-benzenediamine+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H6ClN3O2
  • Molecular Weight : Approximately 175.58 g/mol
  • Structure : The compound features a benzene ring substituted with both chloro and nitro groups along with two amino groups, making it a versatile building block for various chemical reactions.

Synthesis of Dyes and Pigments

3-Chloro-4-nitro-1,2-benzenediamine is primarily used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for electrophilic aromatic substitution reactions, facilitating the development of complex dye molecules.

ApplicationDescription
DyesUsed as a precursor in the synthesis of azo dyes and other colorants.
PigmentsInvolved in creating pigments with specific color properties for industrial use.

Medicinal Chemistry

The compound has been explored for its potential use in medicinal chemistry. It serves as a precursor for synthesizing pharmaceutical compounds that target various biological pathways.

ApplicationDescription
Drug DevelopmentInvestigated for its role in synthesizing anti-cancer agents and other therapeutic compounds.
Biochemical ProbesUsed to develop probes for studying enzyme activities and biochemical pathways.

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Biological ActivityMechanism
AntimicrobialDisruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition rates, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Synthesis of Pharmaceutical Compounds

In another research project, scientists utilized this compound as a key intermediate in synthesizing novel anti-cancer agents. The synthesized compounds showed promising results in preclinical trials, indicating their potential for further development.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

4-Chloro-1,2-benzenediamine

  • Structure : Chlorine at position 4; amine groups at positions 1 and 2.
  • Key Differences : Lacks the nitro group present in the target compound.
  • Applications: Intermediate in dye synthesis and heterocyclic compound preparation (e.g., benzimidazoles) .
  • Safety : Classified as a mutagen, requiring careful handling .

N⁷,N⁷-Dimethyl-4-nitro-1,2-benzenediamine

  • Structure : Nitro group at position 4; dimethyl-substituted amines at positions 1 and 2.
  • Key Differences : Methyl groups on the amines reduce hydrogen-bonding capacity and may enhance lipid solubility.
  • Properties :
    • Molecular Weight: 181.19 g/mol (vs. ~187.5 g/mol for the target compound).
    • Applications: Likely used in drug discovery due to modified solubility and steric profiles .

4-Bromo-1,2-benzenediamine

  • Structure : Bromine at position 4; amine groups at positions 1 and 2.
  • Key Differences : Bromine’s larger atomic radius and lower electronegativity vs. chlorine alter bond polarization and reactivity.
  • Properties: Higher molecular weight (187.03 g/mol) due to bromine substitution. Applications: Potential use in Suzuki-Miyaura coupling reactions, leveraging bromine as a leaving group .

4-Chloro-5-nitro-1,2-benzenediamine

  • Structure : Chlorine at position 4; nitro group at position 5.
  • Key Differences : Nitro group placement alters resonance effects and steric interactions.
  • Properties :
    • Synthesis: Prepared via methods analogous to those in J. Med. Chem. (1986), involving nitration and chlorination steps .
    • Reactivity: Nitro at position 5 may deactivate the ring differently, affecting electrophilic substitution patterns.

Data Table: Comparative Analysis of Key Compounds

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-4-nitro-1,2-benzenediamine Cl (3), NO₂ (4), NH₂ (1,2) ~187.5* Pharmaceutical intermediate Inferred
4-Chloro-1,2-benzenediamine Cl (4), NH₂ (1,2) 158.59 Dye synthesis, mutagenic
N⁷,N⁷-Dimethyl-4-nitro-1,2-benzenediamine NO₂ (4), N(CH₃)₂ (1,2) 181.19 Drug discovery (solubility modifier)
4-Bromo-1,2-benzenediamine Br (4), NH₂ (1,2) 187.03 Cross-coupling reactions
4-Chloro-5-nitro-1,2-benzenediamine Cl (4), NO₂ (5), NH₂ (1,2) 202.58 Heterocyclic synthesis

*Estimated based on analogs.

Research Findings and Implications

  • Substituent Position Effects : The nitro group’s position (4 vs. 5) significantly impacts electronic effects, altering reactivity in NAS and electrophilic substitution .
  • Halogen Differences : Bromine’s larger size may slow reaction kinetics compared to chlorine but enhance leaving-group ability in cross-coupling .
  • Safety Considerations : Mutagenic properties in chloro- and bromo-benzenediamines necessitate stringent handling protocols .

Biological Activity

3-Chloro-4-nitro-1,2-benzenediamine, also known as 2-chloro-4-nitroaniline, is an organic compound with significant biological activity. This article explores its biological effects, including toxicity, mutagenicity, and potential carcinogenicity based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H6ClN3O2
  • Molecular Weight : 175.58 g/mol
  • CAS Number : 15430212

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into toxicity, mutagenicity, and carcinogenicity.

Toxicity

The toxicity of this compound has been assessed through various studies:

  • Acute Toxicity : The oral LD50 for related compounds like 1-chloro-4-nitrobenzene has been reported to be between 294 mg/kg and 694 mg/kg in male rats, indicating a potential for significant acute toxicity .
  • Chronic Toxicity : Long-term exposure studies have shown adverse effects such as methemoglobinemia and oxidative damage to red blood cells. A NOAEL (No Observed Adverse Effect Level) could not be established due to the severity of the observed effects .

Mutagenicity

Research indicates that this compound has mutagenic properties:

  • In Vivo Studies : It has been shown to induce DNA strand breaks in the liver, kidney, and brain of mice. Additionally, it produced micronuclei in mouse bone marrow at toxic doses, suggesting a capacity for mutagenic activity albeit with low potency .

Carcinogenicity

The potential carcinogenic effects of this compound have been a subject of investigation:

  • Animal Studies : In chronic studies involving rats, there was an increased incidence of interstitial cell tumors in testes; however, these were within the historical control range and deemed not compound-related. Other studies indicated no tumors were found in rats under certain conditions .

Metabolism and Excretion

The metabolism of this compound involves several pathways:

  • Nitro Group Reduction : This pathway is significant in both humans and rats.
  • Conjugation with Glutathione : A major metabolic route leading to detoxification.
  • Hydroxylation : Occurs primarily at the benzene ring.

Metabolites such as N-acetyl-S-(4-nitrophenyl)-L-cysteine have been identified as major urinary excretion products following exposure .

Case Studies

Several case studies provide insight into the effects of exposure to related compounds:

  • Occupational Exposure : A study involving workers exposed to 1-chloro-4-nitrobenzene revealed significant urinary metabolites but not the parent compound itself, indicating substantial metabolic processing .
  • Animal Trials : In trials where rats were exposed to varying concentrations of nitroanilines, pathological changes were observed across multiple organs after prolonged exposure .

Summary Table of Biological Activity

Activity TypeFindingsReferences
Acute ToxicityLD50 range: 294 - 694 mg/kg in male rats
Chronic ToxicityNOAEL not established; methemoglobinemia noted
MutagenicityInduces DNA strand breaks; micronuclei formation
CarcinogenicityIncreased tumor incidence in chronic studies

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